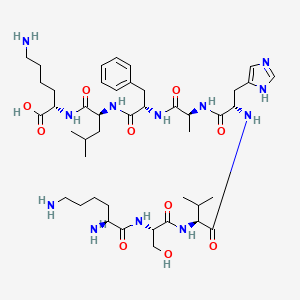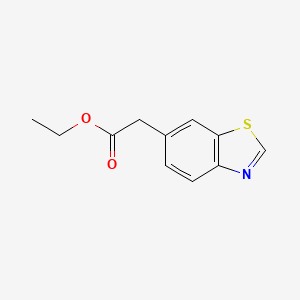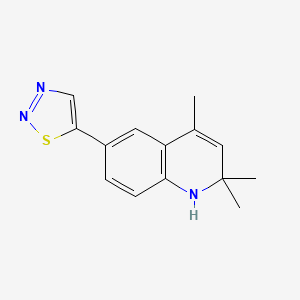
2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline is a heterocyclic compound that features a quinoline core substituted with a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions could target the quinoline core or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory or analgesic effects.
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylquinoline: Lacks the thiadiazole ring, which might reduce its bioactivity.
6-(1,2,3-Thiadiazol-5-yl)quinoline: Similar structure but without the trimethyl groups, potentially affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both the trimethyl groups and the thiadiazole ring in 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline makes it unique, potentially offering a combination of chemical stability and biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
179894-37-2 |
|---|---|
Molekularformel |
C14H15N3S |
Molekulargewicht |
257.36 g/mol |
IUPAC-Name |
5-(2,2,4-trimethyl-1H-quinolin-6-yl)thiadiazole |
InChI |
InChI=1S/C14H15N3S/c1-9-7-14(2,3)16-12-5-4-10(6-11(9)12)13-8-15-17-18-13/h4-8,16H,1-3H3 |
InChI-Schlüssel |
PHDVWFMJIJFPKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CN=NS3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



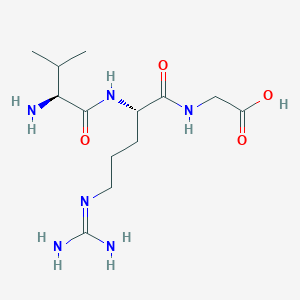

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
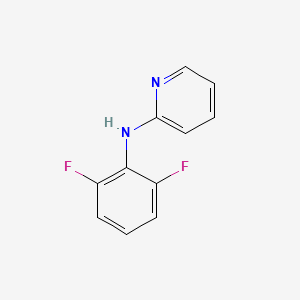
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
